REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[N:6]=[C:5]([NH2:13])[N:4]=1.Br[CH2:15][C:16](=O)[C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:18]>CCOCC>[CH3:1][O:2][C:3]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[N:6]2[CH:15]=[C:16]([C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:18])[N:13]=[C:5]2[N:4]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC=2CCCCC12)N
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The residue was shaken with a mixture of aqueous potassium carbonate and chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The 29.5 g of 4-methoxy-1-(3-phenyl-2,3-dioxopropyl)-5,6,7,8-tetrahydro-2-quinazolinium bromide were washed with ether
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness under reduced pressure
|
Type
|
WASH
|
Details
|
the decanted organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=2N(C=3CCCCC13)C=C(N2)C(=O)C2=CC=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |